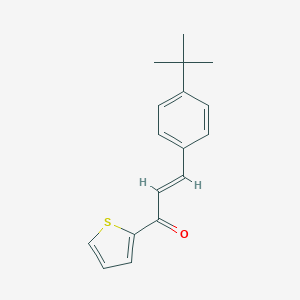

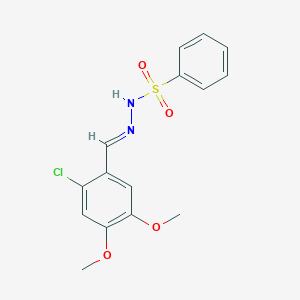

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural polyphenol compound found in turmeric, a spice commonly used in Indian cuisine. Curcumin has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In

Applications De Recherche Scientifique

Luminescent Properties and Theoretical Study

- Synthesis and Luminescent Properties : This compound and its derivatives, particularly in the context of Sm3+ and Dy3+ complexes, exhibit notable luminescent properties under UV light. These properties are attributed to the characteristic emissions of the central ions in the complexes, with Sm(TPP)3phen showing stronger fluorescence intensity than Dy(TPP)3phen. Quantum chemistry calculations align well with experimental data, confirming the luminescent behavior of these complexes (Liu et al., 2011).

Electrochromic Conducting Polymers

- Electrochromic Polymers : The compound has applications in the synthesis of electrochromic conducting polymers. Bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, including derivatives of this compound, have been synthesized, characterized, and found to oxidize and polymerize at low potentials. These polymers exhibit low redox switching potentials and high stability in the conducting state, suggesting potential for diverse electrochromic applications (Sotzing et al., 1996).

Calcium Antagonists and Antioxidant Activity

- Calcium Overload Inhibition and Antioxidant Activity : Related compounds have been studied for their role as calcium antagonists with dual functions of calcium overload inhibition and antioxidant activity. This suggests potential medicinal applications, particularly in cardiovascular and neuroprotective therapies (Kato et al., 1999).

Chiral Stationary Phases in Chromatography

- Chromatographic Applications : Derivatives of the compound have been used to create chiral packing materials for high-performance liquid chromatography (HPLC). These materials demonstrate high chiral recognition ability and are efficient in separating a range of racemates, indicating their utility in analytical chemistry and pharmacology (Li et al., 2009).

Photochromic Reactions

- Photochromism in Crystalline Phase : The compound and its derivatives have been found to exhibit reversible photochromic reactions in single-crystalline phases. These reactions, characterized by color changes upon exposure to different wavelengths of light, indicate potential applications in material science and optical technologies (Irie et al., 2000).

Anionic Polymerizations

- Polymerization Properties : The compound has been used in anionic polymerizations to form polybutadiene derivatives, which are then converted into polyacetylenes. This suggests applications in the development of novel polymers with specific structural and electronic properties (Yu & He, 2017).

Propriétés

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIPSWLJLJZTQU-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423302.png)

![N'-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423303.png)

![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B423306.png)

![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B423307.png)

![3,4-dichloro-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B423311.png)

![N'-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423312.png)

![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)

![2-methoxy-5-{(E)-[2-(naphthalen-1-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B423317.png)

![2-(4-chlorophenoxy)-N'-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423318.png)

![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl 4-methylbenzoate](/img/structure/B423320.png)